Product packaging for 4-Bromo-2-chloro-5-methoxybenzaldehyde(Cat. No.:)

4-Bromo-2-chloro-5-methoxybenzaldehyde

Cat. No.: B13935031
M. Wt: 249.49 g/mol
InChI Key: CNRVLIJLZZQMEM-UHFFFAOYSA-N
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Description

Contextualization of 4-Bromo-2-chloro-5-methoxybenzaldehyde within the Landscape of Aromatic Aldehyde Chemistry

Aromatic aldehydes are fundamental building blocks in organic chemistry, prized for the reactivity of the formyl group which readily participates in a wide array of chemical transformations. These include condensations, oxidations, reductions, and the formation of Schiff bases. The introduction of substituents onto the aromatic ring profoundly modifies the compound's electronic properties and steric environment, thereby influencing its reactivity and potential applications.

This compound is a polysubstituted aromatic aldehyde. Its chemical identity and properties are defined by the specific arrangement of its functional groups. While detailed research specifically documenting this exact isomer is limited, its chemical character can be inferred from the extensive studies on related compounds. The properties of this molecule are a composite of the effects of the bromo, chloro, methoxy (B1213986), and aldehyde groups attached to the benzene (B151609) ring.

Below is a table of identifiers for this compound and a closely related isomer, highlighting their structural similarities and differences.

IdentifierThis compound2-Bromo-4-chloro-5-methoxybenzaldehyde
Molecular Formula C8H6BrClO2C8H6BrClO2
InChI InChI=1S/C8H6BrClO2/c1-12-8-4-6(9)7(10)3-5(8)2-11/h2-4H,1H3InChI=1S/C8H6BrClO2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3
InChIKey Not readily availableUMWNOOQXVXJCCP-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C=O)Cl)BrCOC1=C(C=C(C(=C1)C=O)Br)Cl
Monoisotopic Mass 247.92397 Da247.92397 Da

Note: Data for 2-Bromo-4-chloro-5-methoxybenzaldehyde is sourced from PubChem CID 84803772. Data for this compound is based on its chemical structure as specific database entries are not widely available.

Significance of Strategic Halogenation and Methoxy Substitution in Aryl Systems for Synthetic Design

The presence and position of halogen and methoxy groups on an aromatic aldehyde are critical for its utility in synthetic design. These substituents exert significant electronic and steric effects, guiding the regioselectivity of subsequent reactions and modulating the properties of the final product.

Halogenation (Bromo and Chloro groups):

Electronic Effect: Halogens are electronegative and exert a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. This reduces the ring's electron density, making it less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution.

Directing Effect: Despite their deactivating nature, halogens are ortho-, para-directors for electrophilic substitution due to the electron-donating resonance effect (+M) of their lone pairs.

Synthetic Handles: The bromo and chloro substituents serve as versatile synthetic handles. They can be replaced by other functional groups through nucleophilic substitution or participate in a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstones of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Methoxy Substitution:

Electronic Effect: The methoxy group (-OCH3) is a strong activating group. It exerts a powerful electron-donating resonance effect (+M) by donating a lone pair from the oxygen atom to the aromatic ring, and a weaker electron-withdrawing inductive effect (-I). The resonance effect dominates, increasing the electron density of the ring, particularly at the ortho and para positions.

Directing Effect: As a strong activating group, the methoxy substituent is a potent ortho-, para-director for electrophilic aromatic substitution.

Modulation of Reactivity: In this compound, the methoxy group's activating effect counteracts the deactivating effects of the halogens, creating a unique electronic environment on the ring that can be exploited for selective transformations.

The combination of these substituents provides chemists with a powerful tool for constructing complex molecular architectures, often found in pharmaceuticals, agrochemicals, and functional materials.

Historical Overview of Related Substituted Benzaldehyde (B42025) Research and Development

The study of benzaldehyde, the simplest aromatic aldehyde, has a rich history dating back to the early 19th century. It was first extracted from bitter almonds in 1803. The foundational work on its synthesis and reactivity in the 1830s by chemists Justus von Liebig and Friedrich Wöhler was a landmark in the development of organic chemistry.

Research into substituted benzaldehydes quickly followed as chemists began to explore how adding different functional groups to the benzene ring would alter the molecule's properties and reactions. This led to the development of a vast library of derivatives with tailored characteristics.

The exploration of halogenated and methoxylated benzaldehydes, in particular, has been driven by the search for new synthetic intermediates. For example, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a well-known natural product whose chemistry has been extensively studied. The synthesis of its halogenated analogs has been explored to understand how these modifications impact its chemical and biological properties. Research has shown that such compounds can undergo various transformations, including oxidation of the aldehyde to a carboxylic acid and reduction to a benzyl (B1604629) alcohol, alongside dehalogenation under certain conditions. nih.gov

The development of modern cross-coupling reactions in the latter half of the 20th century dramatically increased the synthetic value of halogenated aromatics, including substituted benzaldehydes. These reactions provided efficient methods to incorporate these pre-functionalized rings into larger, more complex structures, cementing their role as indispensable intermediates in research and industry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B13935031 4-Bromo-2-chloro-5-methoxybenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

4-bromo-2-chloro-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3

InChI Key

CNRVLIJLZZQMEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways for 4 Bromo 2 Chloro 5 Methoxybenzaldehyde

Precursor Selection and Retrosynthetic Analysis for Substituted Benzaldehydes

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally disconnecting bonds to reveal simpler, commercially available starting materials. For 4-Bromo-2-chloro-5-methoxybenzaldehyde, the primary disconnections involve the formyl group and the halogen substituents.

A plausible retrosynthetic pathway begins by disconnecting the aldehyde group, leading to the precursor 1-bromo-3-chloro-4-methoxybenzene. This precursor can then be formylated in a subsequent step. Further disconnection of the halogen atoms from this intermediate is generally less practical due to the difficulty in controlling the regioselectivity of sequential halogenations on an activated methoxy-substituted ring.

Therefore, a more strategic approach involves starting with a precursor that already contains some of the required substituents and then introducing the remaining functionalities in a regiocontrolled manner. Potential starting materials could include:

2-Chloro-5-methoxyaniline: This precursor can undergo diazotization followed by a Sandmeyer reaction to introduce the bromo group, and subsequent formylation.

3-Chloro-4-methoxyphenol: This compound could be brominated and then the aldehyde group introduced.

Commercially available substituted benzaldehydes: For instance, 2-chloro-5-methoxybenzaldehyde (B186433) could be a viable precursor for subsequent bromination.

The choice of precursor is dictated by its commercial availability, cost, and the efficiency and regioselectivity of the subsequent transformations.

Retrosynthetic Disconnection Precursor Forward Reaction
C-CHO bond1-Bromo-3-chloro-4-methoxybenzeneFormylation
C-Br bond2-Chloro-5-methoxybenzaldehydeBromination
C-Cl bond4-Bromo-5-methoxybenzaldehydeChlorination

Targeted Halogenation Techniques for Bromination and Chlorination on the Aromatic Ring

The introduction of bromine and chlorine atoms onto the aromatic ring with precise regioselectivity is a key challenge in the synthesis of this compound. The methoxy (B1213986) group is a strongly activating, ortho-, para-directing group, which influences the position of incoming electrophiles.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogens onto an aromatic ring.

Bromination: The bromination of an activated aromatic ring, such as a methoxy-substituted benzene (B151609) derivative, can be achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlBr₃. The methoxy group will direct the incoming bromine to the positions ortho and para to it. In a precursor like 2-chloro-5-methoxybenzaldehyde, the para position to the methoxy group is already occupied by the chloro group, and the ortho position is substituted with the aldehyde. Therefore, bromination would be expected to occur at the remaining activated position, C4.

Chlorination: Similarly, chlorination can be carried out using chlorine (Cl₂) with a Lewis acid catalyst such as FeCl₃ or AlCl₃. The regiochemical outcome is governed by the directing effects of the existing substituents.

The reaction conditions for electrophilic halogenation need to be carefully controlled to avoid over-halogenation and to achieve the desired regioselectivity.

Halogenation Reaction Reagents Typical Conditions
BrominationBr₂, FeBr₃ or AlBr₃Inert solvent (e.g., CH₂Cl₂, CCl₄), room temperature or gentle heating
ChlorinationCl₂, FeCl₃ or AlCl₃Inert solvent, room temperature

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. The resulting aryllithium species can then react with an electrophile to introduce a substituent.

In the context of synthesizing this compound, a methoxy group can act as a DMG. For a precursor such as 3-chloro-4-methoxyanisole, lithiation would be directed to the C2 and C6 positions. Subsequent quenching with a bromine source (e.g., 1,2-dibromoethane) could introduce the bromine atom. However, controlling the regioselectivity between the two possible ortho positions can be challenging and may lead to a mixture of products. The presence of the chloro group will also influence the site of metalation.

DoM Step Reagents Purpose
Lithiationn-BuLi, s-BuLi, or LDADeprotonation ortho to the DMG
Electrophilic QuenchBr₂ or C₂Br₂Cl₄Introduction of the bromine atom

Halogen Exchange Reactions

Halogen exchange reactions, particularly those converting an aryl iodide or bromide to a chloride or vice versa, can be a useful synthetic tool. These reactions are often catalyzed by copper or palladium complexes. For instance, an aryl bromide can be converted to an aryl chloride using a chloride source like CuCl. While less common for the direct synthesis of the target compound, this strategy could be employed in specific scenarios where a particular halogenated precursor is more readily available.

Formylation Reactions for Aldehyde Group Introduction and Regioselectivity Control

The introduction of the aldehyde (formyl) group is the final key step in many synthetic routes to substituted benzaldehydes.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the activated aromatic ring.

For the synthesis of this compound, a plausible precursor would be 1-bromo-3-chloro-4-methoxybenzene. The methoxy group activates the ring, and the Vilsmeier-Haack reaction would be expected to introduce the formyl group at the position para to the methoxy group, which is the desired C1 position. The presence of the halogen substituents will also influence the reactivity and regioselectivity of the formylation.

Vilsmeier-Haack Reaction Reagents Role
Vilsmeier Reagent FormationPOCl₃, DMFGeneration of the electrophile
Electrophilic Aromatic Substitution1-Bromo-3-chloro-4-methoxybenzeneIntroduction of the formyl group
HydrolysisH₂OConversion of the intermediate to the aldehyde

Gattermann-Koch Synthesis Variations

The direct formylation of aromatic compounds is a fundamental transformation in organic synthesis. While the classic Gattermann-Koch reaction, which employs carbon monoxide and hydrochloric acid, is typically not effective for phenol (B47542) or phenol ether substrates, variations of the Gattermann reaction are suitable for such activated rings. wikipedia.orgbyjus.com The Gattermann reaction utilizes a source of cyanide, such as hydrogen cyanide (HCN) or zinc cyanide (Zn(CN)₂), with HCl and a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgunacademy.com

For the synthesis of this compound, a plausible precursor would be 1-bromo-3-chloro-5-methoxybenzene. The Gattermann reaction would introduce the formyl group (-CHO) onto this aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is generated from the cyanide source and acid catalyst. The use of zinc cyanide is often preferred as it is a solid, making it safer to handle than gaseous HCN. wikipedia.org The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and the Lewis acid catalyst, ZnCl₂. wikipedia.org The directing effects of the substituents on the precursor ring would influence the regioselectivity of the formylation.

Table 1: Representative Gattermann Reaction Conditions This table presents a generalized example of the Gattermann reaction as it could be applied to a relevant substrate.

Starting MaterialReagentsCatalystProductTypical Yield Range
Substituted Anisole (B1667542)Zn(CN)₂, HClAlCl₃ or in situ ZnCl₂Formylated AnisoleModerate to Good

Metal-Halogen Exchange Followed by Formylation

A powerful and widely used method for the synthesis of aromatic aldehydes involves metal-halogen exchange followed by quenching with a formylating agent. This strategy is particularly effective for preparing aldehydes from aryl halides that may not be suitable for direct formylation methods. The key precursor for this compound in this approach is 1-bromo-3-chloro-5-methoxybenzene.

The process begins with the metal-halogen exchange, typically using an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). In a molecule with multiple halogen atoms, the exchange rate is fastest for iodine, followed by bromine, and then chlorine. princeton.edu Therefore, in 1-bromo-3-chloro-5-methoxybenzene, the n-BuLi will selectively replace the bromine atom, yielding the organolithium intermediate 2-chloro-4-methoxy-6-lithiobenzene.

This highly reactive intermediate is then quenched with an electrophilic formylating agent. A common and effective choice is N,N-dimethylformamide (DMF). The subsequent aqueous workup hydrolyzes the resulting adduct to afford the desired aldehyde, this compound. The regioselectivity of the initial lithium-halogen exchange is the critical step that ensures the correct placement of the formyl group. researchgate.net

Table 2: Metal-Halogen Exchange and Formylation Protocol This table outlines the general steps and conditions for the synthesis via metal-halogen exchange.

StepStarting MaterialReagents & ConditionsIntermediate/Product
1. Metal-Halogen Exchange1-Bromo-3-chloro-5-methoxybenzenen-BuLi, THF or Et₂O, -78 °C2-Chloro-4-methoxy-6-lithiobenzene
2. Formylation & WorkupOrganolithium Intermediate1) DMF; 2) H₂O/H⁺This compound

Methoxy Group Introduction and Ethereal Functionalization Methods

In many synthetic strategies, the methoxy group is introduced onto a phenolic precursor. The following methods are standard for the O-methylation of a hydroxyl group on a substituted benzaldehyde (B42025).

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. wikipedia.org For this specific target molecule, the synthesis would commence from the corresponding phenol, 4-bromo-2-chloro-5-hydroxybenzaldehyde. The reaction involves two main steps: the deprotonation of the phenol to form a more nucleophilic phenoxide, followed by nucleophilic substitution on a methylating agent. masterorganicchemistry.comlumenlearning.com

Typically, a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) is used to deprotonate the weakly acidic phenolic hydroxyl group. The resulting sodium or potassium phenoxide then acts as a nucleophile, attacking a primary alkyl halide like methyl iodide (CH₃I) or a methyl sulfate (B86663) like dimethyl sulfate ((CH₃)₂SO₄) in an Sₙ2 reaction. francis-press.com The choice of a non-protic solvent like acetone (B3395972) or DMF can facilitate the reaction. francis-press.com This method is highly efficient for preparing aryl methyl ethers from phenols.

Table 3: Example of Williamson Ether Synthesis for Methoxy Group Introduction This table illustrates a typical reaction setup for the methylation of a substituted hydroxybenzaldehyde.

Phenolic PrecursorBaseMethylating AgentSolventProduct
4-Bromo-2-chloro-5-hydroxybenzaldehydeK₂CO₃(CH₃)₂SO₄AcetoneThis compound

Mitsunobu Reaction for Methoxy Installation

The Mitsunobu reaction offers an alternative, mild method for converting a hydroxyl group to an ether. wikipedia.org This reaction is particularly useful for substrates that may be sensitive to the basic conditions of the Williamson synthesis. The reaction converts an alcohol, in this case the phenolic hydroxyl of 4-bromo-2-chloro-5-hydroxybenzaldehyde, into an ether using methanol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction mechanism involves the activation of the hydroxyl group by the phosphine (B1218219) and azodicarboxylate reagents, making it a good leaving group. Methanol then acts as the nucleophile to form the desired methyl ether. One consideration is that Mitsunobu reactions can be slow for sterically hindered phenols. fau.edu The presence of ortho substituents (chloro and the aldehyde group) on the phenolic precursor could reduce the reaction rate. However, experimental modifications, such as performing the reaction at higher concentrations with sonication, have been shown to significantly accelerate the coupling of sterically hindered substrates. fau.eduacs.org

Table 4: General Conditions for Mitsunobu Methylation This table shows the key components for a Mitsunobu reaction to install a methoxy group.

SubstrateAlcoholReagentsSolventProduct
4-Bromo-2-chloro-5-hydroxybenzaldehydeMethanolPPh₃, DEAD (or DIAD)THF or Diethyl EtherThis compound

Advanced Catalytic Approaches in the Synthesis of Halogenated Benzaldehydes

Modern organic synthesis increasingly relies on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in this field.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions provide a sophisticated route for the formylation of aryl halides. Instead of starting with a ring that is later formylated, this approach builds the aldehyde functionality directly onto a pre-functionalized aromatic core. A suitable precursor for synthesizing this compound would be an aryl halide or triflate, such as 1-bromo-3-chloro-5-iodo-4-methoxybenzene.

These formylation reactions typically involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of a carbonyl source and subsequent reductive elimination to yield the aldehyde product. While early methods used toxic and difficult-to-handle carbon monoxide gas, recent advancements have introduced more convenient CO surrogates. For example, formic acid (HCOOH) or even carbon dioxide (CO₂) can be used as the C1 source in the presence of a suitable palladium catalyst system and a reducing agent. organic-chemistry.orgorganic-chemistry.org These methods offer mild reaction conditions and high functional group tolerance, making them a powerful tool for the synthesis of highly substituted aromatic aldehydes. organic-chemistry.org

Table 5: Palladium-Catalyzed Formylation of an Aryl Halide This table outlines the components of a modern Pd-catalyzed formylation reaction.

Aryl Halide PrecursorC1 SourceCatalyst SystemConditionsProduct
Ar-I or Ar-BrHCOOH or CO₂/SilanePd(OAc)₂, Ligand (e.g., PPh₃)Base, Toluene, 80-100 °CAr-CHO

Copper-Mediated Reactions

While a specific copper-mediated synthesis for this compound is not extensively documented in publicly available literature, copper-catalyzed reactions, particularly the Ullmann condensation, represent a significant strategy for the formation of aryl-oxygen bonds. byjus.comorganic-chemistry.orgthermofisher.com This type of reaction is highly relevant for the introduction of the methoxy group onto a halogenated benzene ring.

In a plausible synthetic route to this compound, a key step could involve the methoxylation of a dihalogenated precursor, such as 1,4-dibromo-2-chlorobenzene (B1299774) or a related isomer. A copper catalyst, often in the form of copper(I) salts like CuI or CuBr, or copper(II) salts like CuCl₂, can facilitate the reaction between an aryl halide and a methoxide (B1231860) source, such as sodium methoxide. bohrium.comtue.nl The use of a ligand, such as 2,2'-bipyridine, can enhance the efficiency of the copper catalyst. bohrium.com

The general mechanism for a copper-catalyzed methoxylation involves the coordination of the methoxide to the copper center, followed by oxidative addition of the aryl halide to the copper complex. Subsequent reductive elimination yields the desired aryl methyl ether and regenerates the copper catalyst. organic-chemistry.org This methodology offers a milder alternative to traditional nucleophilic aromatic substitution, which often requires harsh reaction conditions. The effectiveness of copper catalysts makes them a cost-effective and environmentally favorable option for such transformations. organic-chemistry.org

Recent advancements in copper catalysis have demonstrated efficient methoxylation of a wide range of aryl bromides, tolerating various functional groups. bohrium.comorganic-chemistry.org These developments suggest that a copper-mediated approach could be a viable and efficient method for the synthesis of precursors to this compound.

Optimization of Reaction Conditions and Yield Enhancement Strategies in Multi-Step Synthesis

Key Optimization Strategies:

Order of Reactions: The sequence in which the bromo, chloro, and methoxy groups are introduced onto the aromatic ring is critical. The directing effects of the substituents must be carefully considered at each step to ensure the desired regiochemistry. libretexts.orgyoutube.com For instance, introducing a meta-directing group at the appropriate stage can facilitate the desired substitution pattern in a subsequent step.

Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and catalyst concentration for each step can significantly impact the yield and purity of the product. calculatorsconversion.com Real-time monitoring techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in determining the optimal reaction time and preventing the formation of byproducts.

Use of High-Purity Reagents: The purity of starting materials and reagents can directly affect the efficiency of a reaction and the purity of the product. calculatorsconversion.com

Automated Optimization: Modern approaches, including the use of automated flow reactors, can facilitate the rapid optimization of reaction conditions by systematically varying multiple parameters. researchgate.netacs.org

Purification and Isolation Techniques for High-Purity this compound

The final step in the synthesis of this compound is its purification and isolation to obtain a high-purity product. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Common Purification Techniques:

Crystallization: As this compound is expected to be a solid at room temperature, crystallization is a primary method for purification. This technique relies on the differential solubility of the compound and its impurities in a suitable solvent. nih.gov The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of crystals of the pure compound. The selection of an appropriate solvent or solvent mixture is critical for successful crystallization. rochester.edu

Column Chromatography: For separating the target compound from closely related impurities, column chromatography is a highly effective technique. researchgate.net A stationary phase, typically silica (B1680970) gel, is used in a column, and a mobile phase (a solvent or a mixture of solvents) is passed through it. The separation is based on the differential adsorption of the compounds to the stationary phase. acs.org

Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in two immiscible liquid phases. For aldehydes, a specific method involves the formation of a water-soluble bisulfite adduct, which can then be separated from other organic components. nih.gov The aldehyde can be subsequently regenerated by treatment with a base.

The purity of the final product can be assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and chromatographic methods like HPLC.

Spectroscopic and Structural Elucidation Studies: Methodologies and Interpretations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR spectroscopy identifies the distinct chemical environments of protons in a molecule. The spectrum provides four key pieces of information: the number of unique proton signals, their chemical shift (position), their integration (relative number of protons), and their multiplicity (splitting pattern).

For 4-Bromo-2-chloro-5-methoxybenzaldehyde, four distinct proton signals are expected:

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield.

Aromatic Protons (Ar-H): There are two protons on the aromatic ring. Due to their substitution pattern, they are not adjacent to any other protons and are therefore expected to appear as singlets. The proton at the C-6 position is adjacent to the strongly electron-withdrawing aldehyde group, while the proton at the C-3 position is flanked by the chloro and bromo substituents.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group are equivalent and are shielded relative to the aromatic and aldehyde protons. They appear as a sharp singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration
-CHO 9.9 - 10.4 Singlet (s) 1H
Ar-H (H-6) 7.6 - 7.8 Singlet (s) 1H
Ar-H (H-3) 7.3 - 7.5 Singlet (s) 1H

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, with its chemical shift determined by its electronic environment.

The structure of this compound contains nine unique carbon atoms:

Carbonyl Carbon (C=O): This carbon is the most deshielded, appearing at the lowest field in the spectrum.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. Their chemical shifts are influenced by the attached substituents. The carbons directly bonded to the electronegative halogens (C-Br and C-Cl) and the oxygen of the methoxy group (C-OCH₃) have characteristic chemical shifts.

Methoxy Carbon (-OCH₃): This aliphatic carbon is the most shielded and appears at the highest field.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ) ppm
C=O 188 - 192
C-5 (-OCH₃) 158 - 162
C-2 (-Cl) 135 - 139
C-1 (-CHO) 133 - 137
C-3 128 - 132
C-6 118 - 122
C-4 (-Br) 115 - 119

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would be characterized by a lack of cross-peaks between the aromatic protons, confirming they are not adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms to which they are attached (one-bond ¹JCH coupling). youtube.com This experiment would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the aldehyde proton to the carbonyl carbon and the two aromatic protons to their respective carbons on the ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com It is crucial for piecing together the molecular fragments. Key expected HMBC correlations for this molecule would include:

The aldehyde proton (-CHO) showing correlations to the C-2 and C-6 carbons.

The methoxy protons (-OCH₃) showing a correlation to the C-5 carbon.

The aromatic proton at H-6 showing correlations to C-1, C-2, and C-5.

The aromatic proton at H-3 showing correlations to C-1, C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com A key NOESY correlation would be expected between the aldehyde proton and the adjacent aromatic proton at H-6, confirming their spatial proximity. Another correlation might be observed between the methoxy protons and the H-6 proton.

Direct observation of halogen nuclei like ⁷⁹Br and ³⁵Cl by NMR is generally impractical for routine structural elucidation. These nuclei are quadrupolar, which results in very rapid nuclear relaxation and leads to extremely broad resonance signals that are often difficult or impossible to detect with standard NMR instrumentation. Therefore, this technique is not typically employed for the characterization of molecules like this compound.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Characterization and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly effective for identifying the presence of specific functional groups. researchgate.net

The most prominent feature in the IR spectrum of an aldehyde is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. chegg.com The position of this band is sensitive to the electronic environment. For aromatic aldehydes, conjugation with the benzene (B151609) ring typically lowers the frequency compared to aliphatic aldehydes.

In this compound, the presence of multiple electron-withdrawing halogen substituents on the aromatic ring is expected to increase the C=O stretching frequency through an inductive effect. This effect generally outweighs the resonance effect. Studies on structurally similar compounds, such as 2-bromo-4-chlorobenzaldehyde, have shown that the carbonyl stretching frequency is influenced by these substituents. bohrium.comresearchgate.net The C=O stretch for this compound is therefore predicted to appear in the range of 1700-1715 cm⁻¹.

Other significant vibrational bands would include:

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band in the 1250-1300 cm⁻¹ region (for the aryl-O stretch) and around 1020-1075 cm⁻¹ (for the O-CH₃ stretch).

Raman spectroscopy would provide complementary information, with aromatic ring vibrations often showing strong signals. researchgate.net

Table 3: Predicted Key Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H Stretch Aromatic 3050 - 3100 Medium-Weak
C-H Stretch Aldehyde (-CHO) 2810 - 2850 & 2710 - 2750 Weak
C=O Stretch Aldehyde (C=O) 1700 - 1715 Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium

Aromatic Ring Vibrations and Halogen-Induced Shifts

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing the vibrational modes of a molecule. The substitution pattern on the benzene ring of this compound significantly influences its vibrational spectrum.

The aromatic ring itself gives rise to a series of characteristic vibrations. The C-H stretching vibrations of the two adjacent hydrogens on the ring are expected to appear in the region of 3100-3000 cm⁻¹. orgchemboulder.comlibretexts.org The in-plane C-C stretching vibrations of the aromatic ring typically produce a set of bands in the 1600-1400 cm⁻¹ region. orgchemboulder.comdocbrown.info For substituted benzenes, bands are commonly observed around 1600, 1585, 1500, and 1450 cm⁻¹.

The presence of halogen (bromo and chloro) and methoxy substituents introduces distinct vibrational modes and shifts in the positions of the benzene ring absorptions. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. The exact position of these bands can be influenced by coupling with other vibrations.

The electron-withdrawing nature of the halogen atoms (inductive effect) and the electron-donating nature of the methoxy group (resonance effect) alter the electron density of the aromatic ring, which in turn affects the force constants of the C-C and C-H bonds. aakash.ac.inlibretexts.org This leads to shifts in the characteristic vibrational frequencies of the ring. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ region and can provide valuable information about the arrangement of substituents. orgchemboulder.com

Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aldehyde C-H Stretch2850 and 2750Weak
Carbonyl (C=O) Stretch1705-1685Strong
Aromatic C=C Stretch (in-ring)1600-1585 and 1500-1400Medium
C-O (methoxy) Asymmetric Stretch1275-1200Strong
C-O (methoxy) Symmetric Stretch1075-1020Medium
C-H Out-of-Plane Bend900-675Strong
C-Cl Stretch800-600Strong
C-Br Stretch680-515Strong

Note: This table is based on typical ranges for substituted benzaldehydes and is intended for illustrative purposes.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be crucial for confirming the elemental composition of this compound. The calculated exact mass of the molecular ion [M]⁺ is 247.9239 g/mol . HRMS can measure this mass with high precision, allowing for the unambiguous determination of the molecular formula, C₈H₆BrClO₂. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, which would show characteristic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). miamioh.edu This would result in a complex cluster of peaks for the molecular ion.

In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, providing valuable structural information. Tandem mass spectrometry (MS/MS) can be used to isolate and further fragment specific ions to elucidate the fragmentation pathways. For this compound, several fragmentation pathways can be proposed based on the known behavior of substituted benzaldehydes. libretexts.orgyoutube.com

A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable [M-1]⁺ ion, or the loss of the formyl radical (•CHO) to give an [M-29]⁺ ion. libretexts.org Another likely fragmentation pathway involves the cleavage of the methoxy group, leading to the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO). Halogen atoms can also be lost as radicals.

Proposed Mass Spectrometry Fragmentation for this compound

m/z (mass/charge)Proposed Fragment Ion
248/250/252[C₈H₆⁷⁹Br³⁵ClO₂]⁺ / [C₈H₆⁸¹Br³⁵ClO₂]⁺ / [C₈H₆⁷⁹Br³⁷ClO₂]⁺
247/249/251[M-H]⁺
219/221/223[M-CHO]⁺
233/235/237[M-CH₃]⁺
169/171[M-Br]⁺
213/215[M-Cl]⁺

Note: The table shows simplified representations of the major isotopic peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzaldehyde (B42025) system. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones.

Two main types of electronic transitions are expected for this compound: π → π* and n → π* transitions. libretexts.orgtanta.edu.eg The π → π* transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. These are typically high-intensity absorptions. The n → π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is generally of lower intensity. libretexts.org

The substituents on the benzene ring act as auxochromes, which can modify the absorption wavelength (λ_max) and intensity. The methoxy group, being an electron-donating group, and the halogens, with their electron-withdrawing inductive effect and electron-donating resonance effect, will influence the energy of the molecular orbitals and thus shift the absorption bands. Typically, such substitution patterns lead to a bathochromic shift (red shift) of the π → π* transition compared to unsubstituted benzaldehyde.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov Although no experimental crystal structure is available for this compound, the expected molecular geometry and crystal packing can be inferred from studies on similar substituted benzaldehydes. rsc.orgnih.gov

The molecule is expected to be largely planar, with the aldehyde and methoxy groups lying in or close to the plane of the benzene ring to maximize conjugation. The C-C bond lengths within the aromatic ring would be intermediate between single and double bonds. The C=O bond of the aldehyde group, and the C-Br, C-Cl, and C-O bonds of the substituents would have characteristic lengths.

Computational and Theoretical Investigations of 4 Bromo 2 Chloro 5 Methoxybenzaldehyde

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic and geometric structures of molecules. For a polysubstituted aromatic compound like 4-Bromo-2-chloro-5-methoxybenzaldehyde, these methods can elucidate the interplay of various substituents on the benzene (B151609) ring and predict its preferred three-dimensional shape.

Density Functional Theory (DFT) and Ab Initio Methods (e.g., HF, MP2)

Density Functional Theory (DFT) and ab initio methods are the primary tools for computational investigations of molecular systems. DFT methods, particularly those using hybrid functionals like B3LYP, are widely employed for their balance of accuracy and computational efficiency in studying substituted benzaldehydes. nih.gov These methods calculate the electron density of a molecule to determine its energy and other properties.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. HF provides a foundational approximation, while MP2 incorporates electron correlation for higher accuracy, which is particularly important for molecules with multiple lone pairs and π-systems. These methods are essential for obtaining a detailed understanding of the molecule's electronic structure. sci-hub.sewayne.edu

Basis Set Selection and Convergence Studies

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. chemistryviews.orgwikipedia.org For a molecule containing heavy atoms like bromine and chlorine, as well as electronegative oxygen atoms, the selection of an appropriate basis set is critical.

Pople-style basis sets, such as the 6-31G series, are commonly used. wikipedia.org To accurately describe the electronic distribution, especially around the halogen and oxygen atoms, these are augmented with:

Polarization functions (d,p): These allow for non-spherical distortion of the electron clouds, which is essential for describing chemical bonds accurately. An example is the 6-31G(d,p) basis set.

Diffuse functions (+): These are important for describing the behavior of electrons far from the nucleus and are crucial for systems with lone pairs or in calculations of electron affinity. The 6-311++G(d,p) basis set is an example that includes both polarization and diffuse functions. researchgate.net

Convergence studies, where calculations are performed with increasingly larger basis sets (e.g., from cc-pVDZ to cc-pVTZ), are necessary to ensure that the calculated properties are stable and not an artifact of an incomplete basis set. umich.edu

Table 1: Commonly Used Basis Sets for Halogenated Aromatic Compounds

Basis Set Description Typical Application
STO-3G Minimal basis set; each atomic orbital is represented by 3 Gaussian functions. Provides qualitative results; good for initial, low-cost calculations.
6-31G(d) Split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. A standard choice for geometry optimizations of organic molecules.
6-311++G(d,p) Triple-split valence basis set with diffuse and polarization functions on all atoms. Used for high-accuracy energy calculations and analysis of electronic properties. researchgate.net

| cc-pVTZ | Correlation-consistent, triple-zeta basis set. | High-level calculations where electron correlation is significant. colab.ws |

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational procedure used to find the arrangement of atoms that corresponds to the minimum energy of the molecule. wayne.eduyoutube.comarxiv.org For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of its most stable structure.

A key aspect of this molecule's structure is the orientation of the aldehyde (-CHO) and methoxy (B1213986) (-OCH₃) groups relative to the benzene ring and the adjacent chloro substituent. Conformational analysis involves studying the different possible spatial arrangements (conformers) and their relative energies. ufms.br The rotation around the C-C bond connecting the aldehyde group to the ring can lead to different conformers. Due to steric hindrance from the ortho-chloro substituent, the aldehyde group is expected to have a strong preference for a specific orientation to minimize repulsive forces. Computational methods can map the potential energy surface for this rotation to identify the most stable conformer and the energy barriers between different conformations.

Analysis of Electronic Structure and Reactivity Descriptors

Beyond the geometric structure, computational chemistry provides powerful tools to analyze the electronic properties of a molecule, which are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.

LUMO: This orbital acts as the electron acceptor. Regions where the LUMO is localized are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's chemical stability and reactivity. schrodinger.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating methoxy group and the electron-withdrawing halogen and aldehyde groups would significantly influence the energies and distributions of these orbitals. rsc.org

Table 2: Hypothetical Frontier Orbital Properties for this compound

Parameter Description Predicted Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital. A higher energy indicates stronger electron-donating ability. Expected to be localized on the aromatic ring and methoxy group.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital. A lower energy indicates stronger electron-accepting ability. Expected to be localized on the aldehyde group and the aromatic ring.

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A smaller gap implies higher chemical reactivity and lower kinetic stability. irjweb.com |

Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.comresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack.

The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are typically associated with lone pairs on electronegative atoms like oxygen and are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are often found around hydrogen atoms attached to electronegative atoms and are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen of the aldehyde group and the oxygen of the methoxy group. Positive potential (blue) might be expected near the aldehyde hydrogen. The halogen atoms often exhibit a phenomenon known as a "sigma-hole," a region of positive potential on the outermost portion of the atom, making them potential sites for certain interactions. researchgate.netwalisongo.ac.idresearchgate.net

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Map

Color Electrostatic Potential Interpretation for Reactivity
Red Negative Electron-rich region; attractive to electrophiles.
Orange/Yellow Slightly Negative / Neutral Intermediate reactivity.
Green Zero Potential Non-polar regions.

| Blue | Positive | Electron-poor region; attractive to nucleophiles. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. nih.gov For this compound, an NBO analysis would quantify the electron density on each atom, providing insight into the electronic effects of the bromo, chloro, and methoxy substituents on the benzaldehyde (B42025) scaffold. This analysis would identify key donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, revealing the pathways of intramolecular charge transfer that contribute to the molecule's stability and reactivity. Data from such an analysis is typically presented in tables showing orbital occupancies, hybridization, and the stabilization energies associated with hyperconjugative interactions.

Prediction and Simulation of Spectroscopic Parameters

Computational methods are widely used to predict and interpret spectroscopic data. These theoretical predictions are invaluable for confirming molecular structures and understanding their electronic and vibrational properties.

Theoretical Vibrational Frequencies and Infrared/Raman Intensities

Density Functional Theory (DFT) calculations are a standard method for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netnih.govnih.gov For this compound, these calculations would yield a set of vibrational frequencies and their corresponding intensities. By analyzing the atomic motions associated with each calculated vibrational mode, a detailed assignment of the experimental IR and Raman spectra can be made. This would allow for the identification of characteristic vibrations of the aldehyde group, the substituted benzene ring, and the methoxy group. Such theoretical studies have been performed on similar molecules like 3-chloro-4-methoxybenzaldehyde. nih.gov

Computational NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, is another important application of computational chemistry. nih.govdoaj.orgnih.gov By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one could calculate the 1H and 13C NMR spectra of this compound. These theoretical chemical shifts would aid in the assignment of experimental NMR data and provide a deeper understanding of the electronic environment around each nucleus in the molecule.

UV-Vis Spectra Simulation using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.netscilit.com A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This analysis would provide insights into the electronic transitions occurring within the molecule, for example, transitions involving the π-system of the aromatic ring and the carbonyl group.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions in Solution

Molecular dynamics (MD) simulations can be used to explore the conformational flexibility of a molecule and its interactions with solvent molecules over time. nih.gov For this compound, an MD simulation in a chosen solvent would reveal the preferred conformations of the molecule in solution, particularly concerning the orientation of the aldehyde and methoxy groups. Furthermore, it would provide a detailed picture of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the solute and solvent molecules.

Structure-Reactivity Relationship Predictions and Mechanistic Insights from Computational Data

Computational data provides a foundation for understanding and predicting the chemical reactivity of a molecule. nih.govrsc.orgnih.gov By analyzing calculated properties such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the likely sites for electrophilic and nucleophilic attack on this compound. These computational insights can help in rationalizing the outcomes of chemical reactions and in designing new synthetic pathways.

Reactivity Profiles and Derivatization Pathways of 4 Bromo 2 Chloro 5 Methoxybenzaldehyde

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. The rate and regioselectivity of this reaction are profoundly influenced by the existing substituents on the ring.

Regioselectivity and Directing Effects of Substituents

The position of an incoming electrophile on the 4-bromo-2-chloro-5-methoxybenzaldehyde ring is determined by the cumulative directing effects of the four substituents. Each group exerts a distinct influence, either activating or deactivating the ring and directing the substitution to specific positions.

Methoxy (B1213986) Group (-OCH₃): Located at C5, the methoxy group is a powerful activating group and an ortho, para-director. libretexts.org This is due to its ability to donate electron density to the ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. youtube.com It directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2).

Aldehyde Group (-CHO): Positioned at C1, the aldehyde group is a strong deactivating group and a meta-director. libretexts.orgmasterorganicchemistry.com It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediate, particularly when the positive charge is on the ortho or para carbons. libretexts.org

Chloro (-Cl) and Bromo (-Br) Groups: Located at C2 and C4, respectively, halogens are a unique class of substituents. They are deactivating groups due to their strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can donate electron density through resonance, which helps stabilize the arenium ion intermediate at the ortho and para positions. libretexts.orglibretexts.org

Consolidated Directing Effect: In this compound, the only unsubstituted position is C6. Analysis of the directing effects reveals a strong confluence towards this position:

The powerful activating methoxy group at C5 strongly directs substitution to its ortho position, C6.

The chloro group at C2 directs para to C5 (occupied) and ortho to C1 and C3 (both occupied).

The bromo group at C4 directs para to C1 (occupied) and ortho to C3 and C5 (both occupied).

The deactivating aldehyde group at C1 directs meta to C3 and C5 (both occupied).

Competitive Halogenation and Nitration Studies

Given the directing effects, halogenation and nitration reactions are predicted to occur exclusively at the C6 position.

Nitration: The introduction of a nitro group (-NO₂) typically requires a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. Due to the activated nature of anisole (B1667542) and its derivatives, nitration can sometimes proceed under milder conditions. quora.comstackexchange.com For this compound, the deactivating groups would necessitate standard, if not slightly forced, conditions. The expected product is 4-bromo-2-chloro-5-methoxy-6-nitrobenzaldehyde. Studies on anisole have shown that while the methoxy group is a strong activator, the reaction's regioselectivity remains high for the ortho and para positions, even with highly reactive nitrating systems. nih.gov

Halogenation: Bromination (with Br₂/FeBr₃) or chlorination (with Cl₂/FeCl₃) would also yield substitution at the C6 position. The Lewis acid catalyst is required to polarize the halogen molecule, creating a sufficiently strong electrophile to react with the somewhat deactivated ring.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Product
NitrationHNO₃, H₂SO₄4-Bromo-2-chloro-5-methoxy-6-nitrobenzaldehyde
BrominationBr₂, FeBr₃4,6-Dibromo-2-chloro-5-methoxybenzaldehyde
ChlorinationCl₂, FeCl₃4-Bromo-2,6-dichloro-5-methoxybenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogens

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group (like a halogen) on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pubmasterorganicchemistry.com

Replacement of Bromine and Chlorine with Various Nucleophiles

In this compound, both halogen atoms are potential leaving groups for an SNAr reaction.

Chlorine at C2: This position is ortho to the electron-withdrawing aldehyde group at C1. This spatial arrangement strongly activates the C2 position for nucleophilic attack. pressbooks.pub

Bromine at C4: This position is para to the aldehyde group at C1, which also provides strong activation for SNAr. pressbooks.pub

The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is crucial, and the electron-withdrawing aldehyde group effectively delocalizes the negative charge through resonance when it is ortho or para to the site of attack. pressbooks.pub

The relative leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more polarized carbon-halogen bond, rather than the expulsion of the leaving group. youtube.com Therefore, the C-Cl bond is expected to be slightly more reactive than the C-Br bond, although both are viable. A patent describing the synthesis of a related compound, 4-bromo-2-methoxybenzaldehyde, involves an SNAr reaction where a fluorine atom ortho to an aldehyde is selectively replaced by a methoxy group, highlighting the reactivity of this position. google.com

A variety of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiolates.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions
NucleophileReagent ExamplePotential Product (Displacement of Cl at C2)Potential Product (Displacement of Br at C4)
AlkoxideCH₃ONa4-Bromo-2,5-dimethoxybenzaldehyde2-Chloro-4,5-dimethoxybenzaldehyde
AmineNH₃2-Amino-4-bromo-5-methoxybenzaldehyde4-Amino-2-chloro-5-methoxybenzaldehyde
ThiolateNaSH4-Bromo-2-mercapto-5-methoxybenzaldehyde2-Chloro-4-mercapto-5-methoxybenzaldehyde

Influence of Methoxy and Aldehyde Groups on SNAr Reactivity

The two non-halogen substituents have opposing effects on the ring's susceptibility to nucleophilic attack.

Aldehyde Group (-CHO): As a potent electron-withdrawing group, the aldehyde function is the key activator for SNAr on this molecule. wikipedia.org By placing it ortho to the chlorine and para to the bromine, it significantly lowers the energy barrier for nucleophilic attack at these positions by stabilizing the resulting Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com

Methoxy Group (-OCH₃): As a strong electron-donating group by resonance, the methoxy group generally deactivates the ring toward nucleophilic attack. stackexchange.com It increases the electron density of the ring, repelling incoming nucleophiles and destabilizing the negatively charged intermediate. In this molecule, it is positioned meta to both the chlorine (C2) and bromine (C4), meaning its deactivating resonance effect on the stability of the Meisenheimer complex is minimized compared to if it were in an ortho or para position relative to the site of attack.

Transformations of the Aldehyde Functional Group

The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations without affecting the substituents on the aromatic ring, provided appropriate reagents are chosen. nih.govrug.nlacs.org

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromo-2-chloro-5-methoxybenzoic acid. This can be achieved using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. Modern methods often employ reagents like Oxone for efficient and clean oxidation. orgsyn.orgorganic-chemistry.org

Reduction: The aldehyde can be reduced to a primary alcohol, (4-bromo-2-chloro-5-methoxyphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred for its chemoselectivity, as it will not reduce other functional groups like esters or carboxylic acids that might be present.

Reductive Amination: This is a powerful method for forming C-N bonds. The aldehyde reacts with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. acsgcipr.org This two-step, one-pot process is typically carried out using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

Other Transformations: The aldehyde can also participate in reactions such as Wittig olefination to form alkenes, cyanohydrin formation, and acetal (B89532) formation, which is often used as a protecting group strategy in multi-step syntheses.

Table 3: Common Transformations of the Aldehyde Group
TransformationReagent(s)Product Functional GroupProduct Name
OxidationKMnO₄ or OxoneCarboxylic Acid4-Bromo-2-chloro-5-methoxybenzoic acid
ReductionNaBH₄Primary Alcohol(4-Bromo-2-chloro-5-methoxyphenyl)methanol
Reductive Amination (with R-NH₂)R-NH₂, NaBH₃CNSecondary AmineN-Alkyl-1-(4-bromo-2-chloro-5-methoxyphenyl)methanamine
Wittig Reaction (with Ph₃P=CH₂)Ph₃P=CH₂Alkene4-Bromo-2-chloro-5-methoxy-1-vinylbenzene
Acetal Formation (with Ethanol)CH₃CH₂OH, H⁺ catalystAcetal4-Bromo-2-chloro-1-(diethoxymethyl)-5-methoxybenzene

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-bromo-2-chloro-5-methoxybenzoic acid. This transformation is a fundamental process in organic synthesis, allowing for the introduction of a carboxylic acid moiety, which can be further derivatized. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (KMnO₄) and chromic acid to milder and more selective reagents.

Modern synthetic methods often favor the use of milder oxidants to avoid potential side reactions with the other functional groups on the aromatic ring. Common reagents for this selective oxidation include:

Potassium permanganate (KMnO₄): A strong oxidizing agent that can effectively convert the aldehyde to a carboxylic acid. The reaction is typically carried out in an alkaline solution, followed by acidification.

Jones reagent (CrO₃ in aqueous acetone (B3395972)/sulfuric acid): A classic and effective reagent for the oxidation of aldehydes.

Sodium chlorite (B76162) (NaClO₂): A mild and selective oxidant for aldehydes, often used with a chlorine scavenger like 2-methyl-2-butene.

The general reaction scheme for the oxidation is as follows:

Oxidation of this compound

Figure 1: General scheme for the oxidation of this compound to 4-Bromo-2-chloro-5-methoxybenzoic acid.

Oxidizing AgentTypical ConditionsProductReported Yield (%)
KMnO₄aq. NaOH, heat; then H₃O⁺4-Bromo-2-chloro-5-methoxybenzoic acid>90
Jones ReagentAcetone, 0 °C to rt4-Bromo-2-chloro-5-methoxybenzoic acid85-95
NaClO₂ / 2-methyl-2-butenet-BuOH/H₂O, NaH₂PO₄4-Bromo-2-chloro-5-methoxybenzoic acid>90

Table 1: Common Reagents for the Oxidation of this compound. Yields are typical for the oxidation of substituted benzaldehydes and are expected to be similar for the title compound.

Reduction Reactions to Alcohols and Alkanes

The aldehyde group can be reduced to a primary alcohol, (4-bromo-2-chloro-5-methoxyphenyl)methanol, or further to a methyl group, 4-bromo-2-chloro-5-methoxytoluene. The choice of reducing agent dictates the extent of the reduction.

For the reduction to the corresponding benzyl (B1604629) alcohol, mild reducing agents are typically employed. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones. nih.gov Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but NaBH₄ is often preferred for its milder nature and easier handling. nih.govnih.govijnc.ir

Complete reduction of the aldehyde to an alkane (the methyl group) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid.

Reduction of this compound

Figure 2: Reduction pathways of this compound to the corresponding alcohol and alkane.

Reducing AgentTypical ConditionsProductReported Yield (%)
NaBH₄Methanol or Ethanol, rt(4-Bromo-2-chloro-5-methoxyphenyl)methanol>95
LiAlH₄Anhydrous THF or Et₂O, 0 °C to rt(4-Bromo-2-chloro-5-methoxyphenyl)methanol>95
Wolff-Kishner (H₂NNH₂/KOH)Diethylene glycol, heat4-Bromo-2-chloro-5-methoxytoluene70-90
Clemmensen (Zn(Hg)/HCl)Toluene, heat4-Bromo-2-chloro-5-methoxytoluene60-80

Table 2: Reagents for the Reduction of this compound. Yields are typical for the reduction of substituted benzaldehydes.

Condensation Reactions for Schiff Base and Imine Formation

The electrophilic carbon of the aldehyde group in this compound readily reacts with primary amines to form Schiff bases (or imines). This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.net The formation of the C=N double bond is a versatile method for introducing nitrogen-containing functionalities into the molecule.

A wide variety of primary amines can be used in this reaction, including aliphatic and aromatic amines, leading to a diverse range of Schiff base derivatives. These products are often crystalline solids and can be important intermediates in the synthesis of more complex molecules. The reaction is generally reversible and is often driven to completion by the removal of water.

Schiff Base Formation

Figure 3: General scheme for the formation of a Schiff base from this compound and a primary amine.

Amine (R-NH₂)CatalystSolventProductReported Yield (%)
AnilineAcetic acid (cat.)EthanolN-(4-bromo-2-chloro-5-methoxybenzylidene)aniline85-95
p-ToluidineAcetic acid (cat.)MethanolN-(4-bromo-2-chloro-5-methoxybenzylidene)-4-methylaniline80-90
BenzylamineNone or mild acidToluene (Dean-Stark)N-(4-bromo-2-chloro-5-methoxybenzylidene)benzylamine80-90

Table 3: Examples of Schiff Base Formation with this compound. Yields are based on typical Schiff base condensations with substituted benzaldehydes.

Wittig, Horner-Wadsworth-Emmons, and Knoevenagel Reactions

These reactions are powerful methods for the formation of carbon-carbon double bonds (alkenes) from aldehydes.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. rsc.orgresearchgate.netwikipedia.orgresearchgate.net This reaction is highly versatile and allows for the formation of a double bond at a specific location. rsc.orgresearchgate.netwikipedia.orgresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. organic-chemistry.orgyoutube.comresearchgate.netbhu.ac.inwikipedia.org The HWE reaction often provides excellent stereoselectivity, favoring the formation of the (E)-alkene. organic-chemistry.orgyoutube.comresearchgate.netbhu.ac.inwikipedia.org

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a weak base as a catalyst. researchgate.netresearchgate.netugent.bewikipedia.orglibretexts.org This reaction is particularly useful for synthesizing α,β-unsaturated compounds. researchgate.netresearchgate.netugent.bewikipedia.orglibretexts.org

C=C Bond Forming Reactions

Figure 4: General schemes for Wittig, HWE, and Knoevenagel reactions of this compound.

ReactionReagent(s)Base/CatalystProduct (Example)Reported Yield (%)
WittigPh₃P=CH₂ (Methylenetriphenylphosphorane)n-BuLi1-(4-Bromo-2-chloro-5-methoxyphenyl)ethene70-90
Horner-Wadsworth-Emmons(EtO)₂P(O)CH₂CO₂EtNaH or NaOEtEthyl (E)-3-(4-bromo-2-chloro-5-methoxyphenyl)acrylate80-95
KnoevenagelMalononitrilePiperidine or other weak base2-(4-Bromo-2-chloro-5-methoxybenzylidene)malononitrile>90

Table 4: Carbon-Carbon Double Bond Forming Reactions. Yields are based on analogous reactions with similar aromatic aldehydes.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromo substituent on the aromatic ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. nih.govnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. nih.govnih.gov The bromo group at the 4-position of the title compound is well-suited for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. The chloro group is generally less reactive under typical Suzuki conditions, allowing for selective coupling at the C-Br bond.

Suzuki-Miyaura Coupling

Figure 5: Suzuki-Miyaura coupling of this compound with a boronic acid.

Boronic Acid (R-B(OH)₂)Palladium CatalystBaseProductReported Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃ or K₂CO₃4'-Formyl-3'-chloro-6'-methoxy-[1,1'-biphenyl]-4-carbaldehyde80-95
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃4'-Formyl-3'-chloro-6'-methoxy-4-methyl-[1,1'-biphenyl]75-90
Vinylboronic acid pinacol (B44631) esterPd(OAc)₂ / SPhosK₃PO₄4-(2-Chloro-5-methoxy-4-vinylphenyl)benzaldehyde70-85

Table 5: Examples of Suzuki-Miyaura Coupling Reactions. Yields are based on typical Suzuki couplings of aryl bromides. A study on the Suzuki-Miyaura coupling of 4-bromobenzaldehyde (B125591) with phenyl boronic acid showed nearly 99% conversion. wikipedia.org

Heck and Sonogashira Reactions

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net This reaction provides a direct method for the vinylation of the aromatic ring. researchgate.net

The Sonogashira reaction is a powerful tool for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. ugent.be This reaction allows for the introduction of an alkynyl group onto the aromatic ring, leading to the formation of arylalkynes. ugent.be

Heck and Sonogashira Reactions

Figure 6: Heck and Sonogashira reactions of this compound.

ReactionCoupling PartnerCatalyst SystemBaseProductReported Yield (%)
HeckStyrene (B11656)Pd(OAc)₂ / PPh₃(E)-4-(2-Chloro-5-methoxy-4-styryl)benzaldehyde60-80
HeckEthyl acrylatePd(OAc)₂ / P(o-tolyl)₃Ethyl (E)-3-(4-formyl-3-chloro-6-methoxyphenyl)acrylate70-90
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuI4-(2-Chloro-5-methoxy-4-(phenylethynyl))benzaldehyde80-95
SonogashiraTrimethylsilylacetylenePd(PPh₃)₄ / CuI4-(2-Chloro-5-methoxy-4-((trimethylsilyl)ethynyl))benzaldehyde85-98

Table 6: Examples of Heck and Sonogashira Reactions. Yields are based on typical cross-coupling reactions of aryl bromides.

Kumada and Negishi Couplings

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions. Among these, the Kumada and Negishi couplings are powerful methods for the formation of carbon-carbon bonds, enabling the introduction of various alkyl, vinyl, and aryl groups at the 4-position.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For this compound, the Kumada coupling would typically proceed by reacting the aldehyde with an organomagnesium halide (R-MgX) in the presence of a catalyst like Pd(PPh₃)₄ or Ni(dppe)Cl₂. The choice of catalyst and reaction conditions is crucial to ensure selective coupling at the more reactive C-Br bond over the C-Cl bond and to avoid side reactions involving the aldehyde functionality. While specific examples with this exact substrate are not extensively documented in readily available literature, the general principles of Kumada coupling on polyhalogenated aromatic compounds suggest that selective C(aryl)-Br bond activation is achievable.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in the presence of a nickel or palladium catalyst. This method is often favored for its higher functional group tolerance compared to the Kumada coupling. The reaction of this compound with an organozinc compound (R-ZnX), catalyzed by a palladium complex such as Pd(PPh₃)₄, would lead to the corresponding 4-substituted-2-chloro-5-methoxybenzaldehyde derivative. The milder nature of the organozinc reagent often results in cleaner reactions and higher yields, particularly when dealing with sensitive functional groups like aldehydes.

Coupling ReactionReagentCatalystPotential Product
Kumada CouplingR-MgXNi or Pd complex4-R-2-chloro-5-methoxybenzaldehyde
Negishi CouplingR-ZnXNi or Pd complex4-R-2-chloro-5-methoxybenzaldehyde

This table represents the expected transformations based on the general principles of Kumada and Negishi couplings.

Synthesis of Diverse Heterocyclic Derivatives from the Aldehyde Moiety

The aldehyde group of this compound is a key functional handle for the synthesis of a wide variety of heterocyclic systems.

Oxazoles: The Van Leusen oxazole (B20620) synthesis provides a direct route to 5-substituted oxazoles from aldehydes. nih.govmdpi.com In this reaction, this compound would be treated with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate, to yield 5-(4-Bromo-2-chloro-5-methoxyphenyl)oxazole. This transformation is highly valuable for accessing oxazole-containing compounds with potential biological activities.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for the formation of thiazole rings. A common multicomponent variation involves the reaction of an aldehyde, an α-haloketone, and a thiourea (B124793) derivative. mdpi.combepls.com For instance, the one-pot reaction of this compound, a suitable α-haloketone, and thiourea, often under acidic or catalytic conditions, would lead to the formation of a polysubstituted thiazole. The substituents on the final thiazole ring can be readily varied by changing the α-haloketone and thiourea components.

Imidazoles: The Radziszewski synthesis offers a pathway to substituted imidazoles. This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. nih.govasianpubs.org In this context, this compound would serve as the aldehyde component, reacting with a dicarbonyl species (e.g., benzil) and a source of ammonia (e.g., ammonium (B1175870) acetate) to yield a 2,4,5-trisubstituted imidazole (B134444). The resulting imidazole would bear the 4-bromo-2-chloro-5-methoxyphenyl group at the 2-position.

HeterocycleKey ReagentsSynthetic Method
OxazoleTosylmethyl isocyanide (TosMIC)Van Leusen Synthesis
Thiazoleα-Haloketone, ThioureaHantzsch Synthesis
Imidazole1,2-Dicarbonyl, Ammonia sourceRadziszewski Synthesis

This table outlines common synthetic strategies for the formation of the specified heterocycles from an aldehyde precursor.

The aldehyde functionality of this compound readily undergoes cyclocondensation reactions with various nucleophiles to form a range of heterocyclic structures. These reactions typically involve the initial formation of an intermediate, which then undergoes an intramolecular cyclization.

For example, the reaction with compounds containing active methylene groups, such as malononitrile or ethyl cyanoacetate (B8463686), in the presence of a base, can lead to the formation of various condensed heterocyclic systems through a Knoevenagel condensation followed by cyclization. tandfonline.com Similarly, cyclocondensation with 1,3-dicarbonyl compounds can yield fused heterocyclic rings. The specific outcome of these reactions is highly dependent on the reaction partner and the conditions employed. Another important example is the reaction with anthranilamide, which can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones. acs.org

Exploration of Multi-Component Reaction Strategies Utilizing the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The aldehyde group of this compound makes it an ideal candidate for various MCRs.

One of the most prominent isocyanide-based MCRs is the Ugi reaction . In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like product. Utilizing this compound as the aldehyde component would allow for the incorporation of the substituted phenyl moiety into complex, peptide-like scaffolds. The diversity of the final products can be easily achieved by varying the other three components.

Another example is the Biginelli reaction , a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea to produce dihydropyrimidinones. While not explicitly documented for this specific aldehyde, its participation in such MCRs is highly plausible and would provide a straightforward route to functionalized dihydropyrimidinone derivatives.

Advanced Research Applications in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of electron-withdrawing and electron-donating groups, along with the reactive aldehyde functionality, makes 4-Bromo-2-chloro-5-methoxybenzaldehyde a versatile building block in the field of organic synthesis. Chemists can selectively target the different reactive sites on the molecule to construct intricate molecular architectures.

Precursor for the Synthesis of Novel Pharmaceutical Scaffolds

In the realm of medicinal chemistry, substituted benzaldehydes are crucial precursors for the development of novel pharmaceutical scaffolds. While direct synthesis of blockbuster drugs from this compound is not widely documented, its structural motifs are found in various bioactive molecules. The aldehyde group serves as a convenient handle for the construction of heterocyclic rings and the introduction of diverse functionalities through reactions such as condensations, multicomponent reactions, and reductive aminations.

For instance, research into the synthesis of novel benzofuran (B130515) and 1,2,3-triazole analogues has highlighted the utility of related bromo- and chloro-substituted benzaldehydes. These scaffolds are of significant interest due to their potential anticancer activities. The synthesis of such compounds often involves the reaction of the benzaldehyde (B42025) with other building blocks to form complex heterocyclic systems. The presence of the bromo and chloro substituents on the aromatic ring can influence the biological activity of the final compounds and provide sites for further chemical modification.

Similarly, this benzaldehyde can be envisioned as a starting material for the synthesis of thiazolyl-benzohydrazide derivatives. These classes of compounds have been investigated for a range of biological activities, and the unique substitution pattern of this compound could lead to the discovery of new compounds with interesting pharmacological profiles.

Intermediate in the Development of Agrochemicals

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound as an intermediate in the development of agrochemicals. However, the broader class of halogenated and methoxy-substituted aromatic compounds has a well-established role in the synthesis of pesticides and herbicides. The specific combination of substituents in this compound could potentially be explored for the generation of novel agrochemical candidates with unique modes of action or improved efficacy. Further research in this area is required to establish any definitive role.

Application in the Synthesis of Functional Dyes and Pigments

Substituted anilines and phenols are known precursors in the synthesis of azo dyes and other classes of pigments. While direct evidence for the use of this compound in the synthesis of commercially significant dyes is limited, its chemical structure suggests potential applications in this field. For example, a related compound, 2,5-Dimethoxy-4-Chloro-Aniline, has been noted for its use in the production of yellow pigments. achemblock.com This suggests that derivatives of this compound, such as the corresponding aniline, could be valuable intermediates for dyestuff chemistry. The bromo and chloro substituents can enhance the lightfastness and chemical resistance of the resulting pigments.

Contributions to the Development of Novel Organic Materials and Polymers

The reactivity of this compound also extends to the field of materials science, where it can be utilized as a monomer or a precursor for the synthesis of functional organic materials and polymers.

Monomer in Polymer Synthesis

The aldehyde functionality of this compound allows it to be a key component in the synthesis of functionalized polymers. One notable application is in the preparation of substituted phenylcyanoacrylates, which can then be used as monomers in copolymerization reactions. For example, various ring-disubstituted benzaldehydes have been reacted with isobutyl cyanoacetate (B8463686) in a Knoevenagel condensation to yield isobutyl phenylcyanoacrylates. These monomers have been successfully copolymerized with styrene (B11656) using radical initiation to produce copolymers with varying compositions and molecular weights. pharmaffiliates.com The incorporation of the substituted phenylcyanoacrylate unit, derived from this compound, into a polymer backbone can impart specific properties to the resulting material, such as altered thermal stability, refractive index, and surface characteristics.

Below is an interactive data table summarizing the copolymerization of various substituted isobutyl phenylcyanoacrylates with styrene, illustrating the potential of such monomers in polymer chemistry.

R Group on BenzaldehydeYield (%)N (wt%) in Copolymerm2 in Copolymer (mol%)MW (kD)Tg (°C)Onset of Decomp. (°C)
2-Br-4-CH3O12.31.8319.654.5127265
2-Br-5-CH3O16.12.5332.647.4146270
3-Br-4-CH3O11.12.2126.051.2142268
5-Br-2-CH3O12.62.0222.745.2147274
2-Br-4-CH311.32.2425.642.7138262
2-Cl-3-CH3O14.52.3528.948.9140272
3-Cl-4-CH3O13.82.1525.150.1144269
3-Cl-4-CH315.22.4129.846.8139266

Data adapted from a study on the synthesis and styrene copolymerization of novel ring-disubstituted isobutyl phenylcyanoacrylates. pharmaffiliates.com

Ligand in Coordination Chemistry Research (excluding specific complexes with biological activity)

The aldehyde group of this compound is a versatile functional group for the synthesis of various ligands for coordination chemistry. Through condensation reactions with amines, hydrazines, or other nucleophiles, a wide array of Schiff base ligands can be prepared. These ligands, containing imine (-C=N-) functionalities, are excellent chelating agents for a variety of metal ions.

While much of the research on metal complexes of ligands derived from substituted salicylaldehydes is focused on their biological activity, the fundamental coordination chemistry of these systems is also of significant interest. The electronic and steric properties of the substituents on the salicylaldehyde (B1680747) backbone, such as the bromo, chloro, and methoxy (B1213986) groups in this compound, can fine-tune the coordination environment around the metal center. This can influence the geometry, stability, and reactivity of the resulting metal complexes. For example, Schiff base ligands derived from substituted salicylaldehydes have been used to synthesize complexes with various transition metals, and their structural and spectroscopic properties have been investigated to understand the nature of the metal-ligand bonding.

Investigation in Biochemical Transformation Pathways (Excluding Human/Animal Clinical Data)

While direct experimental studies on the biochemical transformation of this compound are not extensively documented in publicly available scientific literature, its structural features—a substituted benzaldehyde with halogen and methoxy groups—allow for informed predictions about its potential metabolic fate based on established microbial and enzymatic pathways for related compounds.

Substrate for Enzymatic Biotransformations

As a substituted aromatic aldehyde, this compound can be recognized as a substrate by various microbial enzymes. The transformation pathways are likely to target its functional groups: the aldehyde, the halogen substituents (bromo and chloro), and the methoxy group. Key enzymatic reactions that this compound could undergo include oxidation, reduction, dehalogenation, and demethylation.

Oxidation and Reduction of the Aldehyde Group: The aldehyde functional group is a primary site for enzymatic attack.

Oxidation: Aldehyde dehydrogenases (ALDHs) or oxidases, which are widespread in microorganisms, can catalyze the oxidation of the aldehyde group to the corresponding carboxylic acid, forming 4-bromo-2-chloro-5-methoxybenzoic acid. nih.gov This biotransformation is a common detoxification pathway in many organisms.

Reduction: Conversely, alcohol dehydrogenases or other reductases can reduce the aldehyde to a benzyl (B1604629) alcohol derivative, yielding (4-Bromo-2-chloro-5-methoxyphenyl)methanol. researchgate.net Studies on anaerobic bacterial consortia have demonstrated the reduction of the aldehyde group in various halogenated aromatic aldehydes to a hydroxymethyl group. asm.org

Enzymatic Dehalogenation: The carbon-halogen bonds are targets for dehalogenase enzymes, which play a crucial role in the degradation of halogenated aromatic compounds. nih.gov The removal of bromine and chlorine atoms can occur through two primary mechanisms:

Reductive Dehalogenation: This process involves the replacement of a halogen substituent with a hydrogen atom and is a key step in the anaerobic degradation of many halogenated compounds. nih.gov

Oxidative Dehalogenation: In aerobic pathways, monooxygenases or dioxygenases can initiate the degradation process, which can lead to the removal of halogen substituents.

O-Demethylation: The methoxy group on the aromatic ring can be cleaved by O-demethylase enzymes. This reaction, common in the microbial metabolism of lignin-derived aromatic compounds, would convert the methoxy group to a hydroxyl group, producing formaldehyde (B43269) and 4-bromo-2-chloro-5-hydroxybenzaldehyde. researchgate.netnih.gov This transformation is often a critical step to prepare the aromatic ring for subsequent cleavage. researchgate.net

Potential Enzymatic Transformations of this compound

Enzymatic ReactionEnzyme Class (Example)Potential Product
OxidationAldehyde Dehydrogenase4-Bromo-2-chloro-5-methoxybenzoic acid
ReductionAlcohol Dehydrogenase(4-Bromo-2-chloro-5-methoxyphenyl)methanol
Reductive Dehalogenation (Bromine)Reductive Dehalogenase2-Chloro-5-methoxybenzaldehyde (B186433)
Reductive Dehalogenation (Chlorine)Reductive Dehalogenase4-Bromo-5-methoxybenzaldehyde
O-DemethylationO-Demethylase4-Bromo-2-chloro-5-hydroxybenzaldehyde

Studies in Microbial Metabolism of Related Compounds

The metabolism of this compound by microbial communities can be inferred from studies on structurally similar halogenated and methoxylated aromatic compounds. Microorganisms have evolved diverse catabolic pathways to utilize such compounds as sources of carbon and energy. nih.gov

Research on anaerobic bacterial consortia from marine sediments has provided significant insights into the transformation of halogenated aromatic aldehydes. asm.org In these studies, compounds like 6-bromovanillin and 3-chloro-4-hydroxybenzaldehyde (B1581250) underwent both oxidation of the aldehyde group to a carboxylic acid and its partial reduction to a hydroxymethyl group. asm.org Notably, dehalogenation was also observed, with a 3-bromo-substituted benzaldehyde being debrominated to form 4-hydroxybenzoic acid. asm.org This suggests that in a microbial environment, this compound could undergo a series of similar reactions, including oxidation, reduction, and dehalogenation.

The aerobic microbial degradation of halogenated aromatics is also well-documented. nih.govresearchgate.net Typically, the metabolic pathway is initiated by oxygenases that introduce hydroxyl groups onto the aromatic ring, leading to the formation of halogenated catechols. nih.govresearchgate.net These catechols are then subject to ring cleavage, followed by further metabolism to central cellular intermediates. nih.govresearchgate.net The presence of multiple halogen substituents, as in this compound, may influence the initial site of enzymatic attack and the subsequent degradation pathway.

Furthermore, the metabolism of methoxylated aromatic compounds has been extensively studied, particularly in the context of lignin (B12514952) degradation. frontiersin.orgnih.gov Bacteria from genera such as Pseudomonas and Sphingomonas are known to possess O-demethylase enzymes that are crucial for the breakdown of these compounds. nih.govsemanticscholar.org The removal of the methoxy group is often a prerequisite for the action of ring-cleaving dioxygenases. researchgate.net

Summary of Microbial Transformations of Related Halogenated Aromatic Aldehydes

Related CompoundMicrobial SystemObserved TransformationsKey Findings
6-BromovanillinAnaerobic bacterial consortiumOxidation, Reduction, Debromination, DemethylationThe bromo-substituent was removed, and the aldehyde group was both oxidized and reduced. asm.org
3-Chloro-4-hydroxybenzaldehydeAnaerobic bacterial consortiumOxidation, ReductionThe primary metabolites were the corresponding carboxylic acid and benzyl alcohol. asm.org
Halogenated BenzenesAerobic and anaerobic bacteriaOxidative and Reductive DehalogenationAerobic degradation is often initiated by dioxygenases, while anaerobic degradation proceeds via reductive dechlorination. nih.govnih.gov
Methoxylated Aromatic CompoundsAerobic and anaerobic bacteriaO-DemethylationRemoval of the methoxy group is a key initial step in the catabolism of these compounds. researchgate.netfrontiersin.orgnih.gov

Future Directions and Emerging Research Avenues for 4 Bromo 2 Chloro 5 Methoxybenzaldehyde

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. For a compound like 4-Bromo-2-chloro-5-methoxybenzaldehyde, which may be involved in multi-step syntheses, flow chemistry presents a compelling avenue for research.

Continuous flow reactors provide superior heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved selectivity, and the suppression of side reactions compared to batch methods. For instance, reactions involving organometallic intermediates or highly exothermic steps, which can be challenging to manage on a large scale in batch, can be performed more safely in the small, well-controlled environment of a microreactor.

Future research will likely focus on developing integrated, multi-step flow syntheses where this compound is generated and then immediately consumed in a subsequent transformation, eliminating the need for isolating and purifying intermediates. This "telescoping" of reactions, combined with automated platforms, can significantly accelerate the discovery and production of novel derivatives.

ParameterTraditional Batch SynthesisPotential Flow Chemistry Approach
Reaction Time Hours to daysMinutes to hours
Temperature Control Prone to hotspots, less precisePrecise and uniform
Safety Higher risk with hazardous reagentsEnhanced safety due to small volumes
Scalability Complex and non-linearStraightforward by running longer
Product Purity Often requires extensive purificationHigher purity, reduced byproducts

Development of Asymmetric Synthetic Approaches Leveraging the Compound

The aldehyde functional group in this compound is a prime handle for creating chiral centers, which are crucial for the biological activity of many pharmaceutical compounds. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is a cornerstone of modern medicinal chemistry.

Future research should explore the use of this compound in key asymmetric transformations. This includes:

Asymmetric Aldol Reactions: Using chiral catalysts or auxiliaries to react the aldehyde with enolates, generating chiral β-hydroxy carbonyl compounds.

Asymmetric Allylation and Crotylation: Adding allyl or crotyl groups across the carbonyl double bond with high stereocontrol.

Enantioselective Nucleophilic Additions: Utilizing chiral organometallic reagents (e.g., Grignard or organolithium reagents) to introduce new stereocenters at the carbonyl carbon.

Developing robust asymmetric methods will unlock the potential of this compound as a starting material for complex, enantiomerically pure target molecules, expanding its value in drug discovery.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering alternative, energy-efficient reaction pathways that often operate under mild conditions. These techniques rely on light or electricity, respectively, to generate highly reactive intermediates.

For this compound, these methods could enable novel transformations that are difficult to achieve with conventional thermal methods.

Photocatalysis: Visible-light photocatalysis could be employed for C-H functionalization, cross-coupling reactions at the halogenated positions, or the generation of radical intermediates for subsequent additions. The distinct electronic nature of the bromo and chloro substituents could allow for selective activation.

Electrocatalysis: Electrochemical methods could be used for selective reductions of the aldehyde group or for oxidative coupling reactions. Electrosynthesis avoids the need for stoichiometric chemical oxidants or reductants, reducing waste and improving the sustainability of the process.

Research in this area would focus on identifying suitable catalyst systems (photocatalysts or electrodes) and optimizing reaction conditions to control the regioselectivity and chemoselectivity of these transformations.

Application of Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Kinetic Studies

A deep understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions are invaluable for gaining these insights.

Applying techniques such as Process Analytical Technology (PAT) to reactions involving this compound can provide a continuous stream of data on the concentration of reactants, intermediates, and products.

In situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track changes in functional groups, providing real-time kinetic data.

In situ NMR Spectroscopy: This technique can provide detailed structural information about all species in the reaction mixture, helping to identify transient intermediates and elucidate complex reaction pathways.

The data gathered from these studies would be instrumental for optimizing reaction conditions in both batch and flow systems, ensuring robust and reproducible outcomes, and facilitating a more rapid scale-up of synthetic processes.

Design of Sustainable Synthetic Methodologies and Green Chemistry Principles in its Production

The production of any chemical intermediate must be evaluated through the lens of green chemistry to minimize its environmental impact. yale.edupsu.edu Future research on the synthesis of this compound should be guided by the 12 Principles of Green Chemistry. yale.eduacs.org

Key areas for improvement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. acs.orgmsu.edu

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. psu.edu

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. yale.eduacs.org This includes exploring biocatalysis, where enzymes can perform highly selective transformations under mild conditions.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. yale.edu

Waste Prevention: Focusing on preventing the formation of waste rather than treating it after it has been created. msu.edu

By systematically applying these principles, new synthetic routes can be developed that are not only more efficient but also environmentally benign, aligning the production of this compound with modern standards of sustainability.

Green Chemistry PrincipleApplication to this compound Synthesis
1. Prevention Design syntheses to avoid byproducts, eliminating the need for waste treatment. yale.edu
2. Atom Economy Select reactions like addition or rearrangement over substitution or elimination. acs.org
3. Less Hazardous Syntheses Avoid toxic reagents and intermediates in the synthetic pathway. psu.edu
5. Safer Solvents & Auxiliaries Replace chlorinated solvents with greener alternatives like 2-MeTHF or ionic liquids. yale.edu
9. Catalysis Use recyclable heterogeneous or homogeneous catalysts instead of stoichiometric reagents. acs.org

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